

Application Note: Recombinant Expression and Purification of Brevinin-1Bb in E. coli

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Compound of Interest

Compound Name: *Brevinin-1Bb*

Cat. No.: *B1577966*

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Abstract

This document provides a detailed protocol for the high-yield recombinant expression and purification of the antimicrobial peptide **Brevinin-1Bb** in *Escherichia coli*. **Brevinin-1Bb**, a 24-amino acid peptide (FLPAIAGMAAKFLPKIFCAISKKC) isolated from the skin of the frog *Rana berlandieri*, exhibits potent activity against a range of microbes.^[1] Due to the inherent toxicity of antimicrobial peptides to the host, a fusion protein strategy is employed. This protocol utilizes the pET-32a(+) expression vector, which fuses **Brevinin-1Bb** to a Thioredoxin (Trx) tag to enhance solubility and a hexahistidine (His6) tag for affinity purification.^{[1][2][3]} Following expression, the fusion protein is purified using Immobilized Metal Affinity Chromatography (IMAC), and the **Brevinin-1Bb** peptide is subsequently liberated by enzymatic cleavage with enterokinase. A final purification step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) yields a highly pure peptide suitable for downstream applications such as antimicrobial susceptibility testing and mechanism of action studies.

Introduction

The Brevinin superfamily of antimicrobial peptides (AMPs), isolated from the skin secretions of ranid frogs, are characterized by their broad-spectrum antimicrobial activity.^{[1][4]} Brevinin-1 peptides typically consist of 24 amino acid residues and feature a C-terminal "Ranabox" (Cys-(Xaa)₄-Lys-Cys), which forms a disulfide bridge crucial for their biological function.^[4] The production of large quantities of these peptides is essential for research and therapeutic

development. While chemical synthesis is an option, recombinant expression in hosts like *E. coli* offers a cost-effective and scalable alternative.^{[1][3]}

The primary challenge in expressing AMPs in bacteria is their lethal effect on the host. To circumvent this, **Brevinin-1Bb** is expressed as a fusion protein. The Thioredoxin (Trx) fusion partner is a ~12 kDa protein that acts as a chaperone, often increasing the solubility and stability of the target peptide.^{[2][3]} The pET-32a(+) vector is an ideal choice as it provides an N-terminal Trx•Tag™ and a His•Tag®, followed by an enterokinase cleavage site just upstream of the cloning site.^{[1][5][6]} This allows for a robust, multi-step purification strategy to obtain the active, untagged **Brevinin-1Bb** peptide.

Experimental Workflow and Methodologies

The overall process involves gene synthesis and cloning, expression of the fusion protein, and a multi-step purification protocol.

Caption: Overall workflow for recombinant **Brevinin-1Bb** production.

Gene Synthesis and Cloning Protocol

- Gene Design and Synthesis:
 - The amino acid sequence of **Brevinin-1Bb** (FLPAIAGMAAKFLPKIFCAISKKC) is reverse-translated into a DNA sequence.
 - Critical Step: Optimize the codon usage of the synthetic gene for high-level expression in *E. coli*.
 - Incorporate restriction sites at the 5' and 3' ends for cloning into the pET-32a(+) vector (e.g., BamHI and Sall). Ensure the gene is in-frame with the N-terminal fusion tags.
 - Synthesize the designed gene commercially.
- Vector and Insert Preparation:
 - Digest the pET-32a(+) plasmid and the synthesized **Brevinin-1Bb** gene fragment with the selected restriction enzymes (e.g., BamHI and Sall) at 37°C for 1-2 hours.^[5]

- Purify the digested vector backbone and the gene insert using a gel extraction kit.[\[5\]](#)
- Ligation and Transformation:
 - Ligate the purified **Brevinin-1Bb** gene insert into the digested pET-32a(+) vector using T4 DNA ligase. A molar ratio of 3:1 (insert:vector) is recommended.[\[5\]](#)
 - Transform the ligation mixture into a competent cloning strain of E. coli, such as TOP10.
 - Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
- Screening and Plasmid Purification:
 - Screen colonies for the correct insert via colony PCR or restriction digestion of miniprep plasmid DNA.
 - Sequence verify the final construct to ensure the **Brevinin-1Bb** gene is correctly inserted and in-frame.
 - Purify the sequence-verified recombinant plasmid (pET32a-**Brevinin-1Bb**) for subsequent transformation.

Fusion Protein Expression Protocol

- Transformation of Expression Host:
 - Transform the purified pET32a-**Brevinin-1Bb** plasmid into a competent expression host, such as E. coli BL21(DE3).
 - Plate on LB agar with 100 µg/mL ampicillin and incubate overnight at 37°C.
- Cell Culture and Induction:
 - Inoculate a single colony into 10 mL of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking (200 rpm).

- The next day, inoculate 1 L of fresh LB medium (with 100 µg/mL ampicillin) with the overnight culture (1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[5][7]
- Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.
- Cell Harvest:
 - Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until purification.

Purification Protocols

The purification of **Brevinin-1Bb** is a three-stage process involving initial capture of the fusion protein, enzymatic cleavage, and final polishing of the peptide.

Caption: Detailed multi-step purification and cleavage process.

Step 1: IMAC Purification of Trx-His-Brevinin-1Bb

- Cell Lysis:
 - Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Affinity Chromatography:

- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified supernatant onto the column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the Trx-His-**Brevinin-1Bb** fusion protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect fractions and analyze by SDS-PAGE to confirm the presence and purity of the fusion protein (expected size: ~15 kDa).

Enterokinase Cleavage of the Fusion Protein

- Buffer Exchange:
 - Pool the fractions containing the purified fusion protein.
 - Critical Step: Remove imidazole by dialysis against an Enterokinase Reaction Buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) at 4°C. Imidazole can inhibit enterokinase activity.[\[8\]](#)
- Enzymatic Digestion:
 - Measure the concentration of the dialyzed fusion protein.
 - Add recombinant enterokinase to the fusion protein solution. A starting ratio of 1:100 to 1:200 (w/w) of enterokinase to fusion protein is recommended.[\[9\]](#)
 - Incubate the reaction at room temperature (22-25°C) for 16-24 hours.[\[4\]](#)[\[9\]](#)
 - Monitor the cleavage efficiency by SDS-PAGE or analytical RP-HPLC.

Step 2: RP-HPLC Purification of Brevinin-1Bb

- Sample Preparation:

- After the cleavage reaction is complete, acidify the sample by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Centrifuge or filter the sample to remove any precipitate before injection.
- Reversed-Phase Chromatography:
 - Column: C18 semi-preparative column (e.g., Zorbax 300SB-C18).[10]
 - Mobile Phase A: 0.1% (v/v) TFA in water.
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
 - Equilibrate the column with 95% A / 5% B.
 - Inject the acidified sample.
 - Elute the peptide using a linear gradient of acetonitrile (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.[11]
 - Monitor the elution profile at 214 nm and 280 nm. **Brevinin-1Bb** is expected to elute as a distinct peak, well-separated from the larger Trx-His tag.
 - Collect fractions corresponding to the **Brevinin-1Bb** peak.
- Final Steps:
 - Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
 - Pool the pure fractions and lyophilize to obtain the final **Brevinin-1Bb** peptide powder.

Data Presentation

The following tables summarize expected quantitative data based on typical yields for similar antimicrobial peptides expressed using a Thioredoxin fusion system in *E. coli*.[\[1\]](#)

Table 1: Expression and Fusion Protein Purification Summary

Parameter	Result	Notes
Culture Volume	1 L	Standard lab-scale expression.
Wet Cell Weight	4 - 6 g	Typical yield from 1 L of LB culture.
Total Soluble Protein	200 - 300 mg	Estimated from clarified lysate.
Trx-His-Brevinin-1Bb Yield (Post-IMAC)	30 - 50 mg	Highly dependent on expression level and solubility.
Fusion Protein Purity (Post-IMAC)	> 90%	As estimated by SDS-PAGE.

Table 2: Cleavage and Final Peptide Purification Summary

Parameter	Result	Notes
Enterokinase Cleavage Efficiency	> 95%	Optimized by adjusting enzyme ratio and time. [12]
Final Brevinin-1Bb Yield (Post-HPLC)	4 - 8 mg	Per liter of initial culture.
Final Brevinin-1Bb Purity (Post-HPLC)	> 98%	As determined by analytical RP-HPLC.
Verified Molecular Weight	~2595.2 Da	Confirmed by Mass Spectrometry.

Conclusion

This application note details a robust and reproducible method for the recombinant expression and purification of **Brevinin-1Bb** using an E. coli system. The use of a Thioredoxin fusion partner is critical for achieving high levels of soluble expression and mitigating the peptide's toxicity to the host. The described two-step purification protocol, combining affinity chromatography and RP-HPLC, allows for the recovery of a highly pure and biologically active peptide. This protocol provides a solid foundation for researchers to produce significant quantities of **Brevinin-1Bb** for antimicrobial drug discovery and development.

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